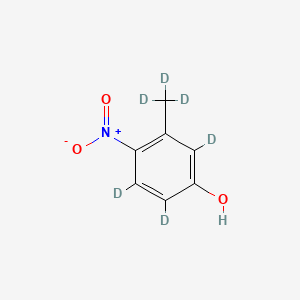
(3,5-Difluoro-4-iodophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Difluoro-4-iodophenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H4BF2IO2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is also used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . For example, boronic acids can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .
Molecular Structure Analysis
The molecular weight of “this compound” is 283.81 . Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, can participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They can also be used in the preparation of compounds with this chemical group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.81 and a molecular formula of C6H4BF2IO2 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .
Aplicaciones Científicas De Investigación
(3,5-Difluoro-4-iodophenyl)boronic acid has been widely used in scientific research applications due to its unique properties. It has been used in the study of enzymes and proteins, as well as in the development of drugs and other compounds. It has also been used in the study of cell signaling pathways and the regulation of gene expression.
Mecanismo De Acción
(3,5-Difluoro-4-iodophenyl)boronic acid works by binding to certain enzymes and proteins. It can also act as an inhibitor of certain enzymes, which can be used to study their function. It can also act as a substrate for certain enzymes, which can be used to study their structure and activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can be used to study their function. It has also been shown to modulate the activity of certain proteins, which can be used to study their structure and activity. Additionally, it has been shown to have an effect on cell signaling pathways and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,5-Difluoro-4-iodophenyl)boronic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Furthermore, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying enzymes, proteins, and cell signaling pathways. However, it also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. Additionally, it can be toxic in high doses, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the use of (3,5-Difluoro-4-iodophenyl)boronic acid in scientific research. It could be used to study other enzymes, proteins, and cell signaling pathways. Additionally, it could be used to develop new drugs and other compounds. Furthermore, it could be used in the development of new laboratory techniques and technologies. Finally, it could be used to study the effects of environmental factors on biochemical and physiological processes.
Métodos De Síntesis
(3,5-Difluoro-4-iodophenyl)boronic acid can be synthesized by reacting 3,5-difluorobenzaldehyde with 4-iodophenol in the presence of a palladium catalyst. This method is known as the Suzuki-Miyaura coupling reaction. The reaction produces a high yield of this compound in a short amount of time.
Propiedades
IUPAC Name |
(3,5-difluoro-4-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYAVLDQLEKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)I)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














